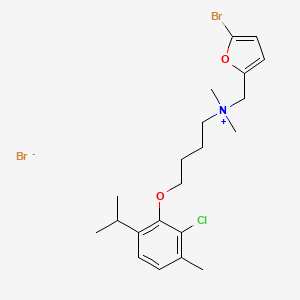

(4-(6-Chlorothymyloxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide

描述

(4-(6-Chlorothymyloxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide is a quaternary ammonium compound characterized by a thymyloxy group substituted with chlorine at the 6-position, a butyl linker, and a dimethyl(5-bromo-2-furfuryl)ammonium moiety. Key features include:

属性

CAS 编号 |

60723-99-1 |

|---|---|

分子式 |

C21H30Br2ClNO2 |

分子量 |

523.7 g/mol |

IUPAC 名称 |

(5-bromofuran-2-yl)methyl-[4-(2-chloro-3-methyl-6-propan-2-ylphenoxy)butyl]-dimethylazanium;bromide |

InChI |

InChI=1S/C21H30BrClNO2.BrH/c1-15(2)18-10-8-16(3)20(23)21(18)25-13-7-6-12-24(4,5)14-17-9-11-19(22)26-17;/h8-11,15H,6-7,12-14H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

AFLXICPWIWAGQQ-UHFFFAOYSA-M |

规范 SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCCCC[N+](C)(C)CC2=CC=C(O2)Br)Cl.[Br-] |

产品来源 |

United States |

生物活性

The compound (4-(6-Chlorothymyloxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide , with a CAS number of 60723-99-1, is a quaternary ammonium salt (QAS) that has garnered attention for its potential biological activities. This article delves into its biological activity, specifically focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its molecular weight is approximately 523.79 g/mol. The structure features a quaternary ammonium center, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 523.79 g/mol |

| CAS Number | 60723-99-1 |

| Chemical Classification | Quaternary Ammonium Salt |

Antimicrobial Properties

Quaternary ammonium salts, including this compound, are known for their broad-spectrum antimicrobial activity. Their mechanisms of action typically involve:

- Membrane Disruption : QASs interact with microbial cell membranes, leading to destabilization and lysis. The positively charged nitrogen atom associates with negatively charged phospholipid membranes, causing structural changes that increase permeability and ultimately result in cell death .

-

Biocidal Mechanisms : The compound exhibits biocidal properties through various mechanisms:

- Electrophilic Reactions : The presence of halides and peroxides allows for covalent interactions that can inactivate essential enzymes within microbial cells .

- Hydrophobic Interactions : The hydrophobic tails of QASs penetrate the lipid bilayer, altering membrane fluidity and leading to cell lysis at concentrations near the minimum inhibitory concentration (MIC) .

Case Studies

-

Antibacterial Activity

- A study demonstrated that quaternary ammonium salts exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on the alkyl chain length; generally, QASs with longer chains show enhanced activity against Gram-negative bacteria due to better membrane penetration .

-

Antifungal Activity

- Research indicates that QASs also possess antifungal properties. For example, hexadecyltrimethylammonium bromide (CTAB) was shown to reverse charge distributions on fungal cell surfaces, facilitating QAS penetration without disrupting the membrane integrity . This mechanism is crucial for targeting filamentous fungi and yeasts.

- Toxicological Studies

相似化合物的比较

Structural Differences :

- Chain length : The pentyl linker (vs. butyl) increases molecular flexibility and hydrophobicity.

- Molecular formula: C22H32BrClNO2 (pentyl) vs. C21H28BrClNO2 (butyl) .

Physicochemical Properties :

| Adduct | m/z (Da) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]<sup>+</sup> | 457.13778 | 208.9 |

| [M+Na]<sup>+</sup> | 479.11972 | 213.5 |

| [M+NH4]<sup>+</sup> | 474.16432 | 213.6 |

The pentyl analog exhibits higher collision cross-section (CCS) values compared to theoretical predictions for the butyl variant, suggesting increased steric bulk .

(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium Bromide (CAS 60724-03-0)

Key Differences :

Structural Comparison :

| Feature | Bromo Substituent (Target Compound) | Nitro Substituent (CAS 60724-03-0) |

|---|---|---|

| Electrophilicity | Moderate (Br is electron-withdrawing) | High (NO2 is strongly electron-withdrawing) |

| Metabolic Stability | Higher (C-Br bonds are stable) | Lower (Nitro reduction common) |

4-Phenylbutylammonium Bromide (CAS 120375-52-2)

Contrasts :

- Aromatic vs. heteroaromatic : The phenyl group lacks the furan oxygen, reducing polarity and hydrogen-bonding capacity .

Research Findings and Implications

- Antimicrobial Potential: Chlorothymyloxy and quaternary ammonium groups synergize in analogs like CID 43434, showing activity against Gram-positive bacteria .

- Synthetic Challenges: Bromination at the furfuryl position (as in the target compound) requires precise stoichiometry to avoid di-substitution, as seen in dihydroxybenzophenone derivatives .

- Toxicity Concerns : Nitro-substituted analogs (e.g., CAS 60724-03-0) exhibit higher cytotoxicity in vitro, highlighting the need for substituent optimization .

常见问题

Q. What methodologies are recommended for synthesizing and purifying this quaternary ammonium bromide?

- Methodological Answer : Synthesis involves reacting 5-bromo-2-furfuryl bromide with dimethylamine in an inert solvent (e.g., benzene) under controlled pH and temperature. A multi-step approach is advised:

Alkylation : React 6-chlorothymol with 1,4-dibromobutane to form the 4-(6-chlorothymyloxy)butyl intermediate.

Quaternization : Combine the intermediate with dimethyl(5-bromo-2-furfuryl)amine in dry acetone, followed by bromide salt precipitation.

Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is critical to achieve >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., bromofuran protons at δ 6.2–6.8 ppm, quaternary N-CH at δ 3.1–3.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M] at m/z ~520–530).

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and stability (decomposition >200°C suggested for similar bromides) .

Q. What experimental conditions are optimal for studying its stability in aqueous solutions?

- Methodological Answer : Conduct pH-dependent stability assays:

- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C/37°C.

- Monitor degradation via HPLC-UV at 254 nm.

- Key Finding : Bromide salts of quaternary ammonium compounds typically exhibit reduced stability in alkaline conditions due to hydrolysis .

Q. How can researchers assess its reactivity with common nucleophiles in organic synthesis?

- Methodological Answer : Perform nucleophilic substitution reactions:

Kinetic Studies : React with sodium iodide (NaI) in acetone (Finkelstein conditions) to track bromide displacement via conductivity or halide-selective electrodes.

Product Isolation : Use TLC or GC-MS to identify substitution products (e.g., iodide analog formation) .

Q. What analytical techniques are suitable for quantifying trace impurities in bulk samples?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities (e.g., unreacted thymol derivatives).

- ICP-MS : Quantify residual heavy metals (e.g., Pd, Fe) from catalysts, with detection limits <1 ppm .

Advanced Research Questions

Q. How can molecular modeling predict the compound’s interaction with bacterial membrane targets?

- Methodological Answer :

Q. What experimental designs are robust for analyzing environmental fate in aquatic ecosystems?

Lab Studies : Measure hydrolysis rates (OECD 111 guidelines) and photodegradation under UV light (λ=254 nm).

Field Studies : Use mesocosms to track bioaccumulation in algae (Chlorella vulgaris) and sediment adsorption (log K determination).

Q. How to resolve contradictions between theoretical and experimental solubility data?

- Methodological Answer :

- COSMO-RS Calculations : Predict solubility in solvents (e.g., DMSO, ethanol) and compare with shake-flask experiments.

- Adjust Parameters : Account for ionic strength effects (Debye-Hückel theory) and polymorphic forms (PXRD analysis) .

Q. What strategies optimize the compound’s antibacterial efficacy against multidrug-resistant pathogens?

- Methodological Answer :

Q. How to evaluate ecological risks using a probabilistic exposure model?

- Methodological Answer :

Apply the EU REACH framework:

Exposure Assessment : Estimate predicted environmental concentrations (PECs) via USEtox® for aquatic compartments.

Hazard Assessment : Determine chronic toxicity (EC) in Daphnia magna (OECD 202).

Risk Quotient : Calculate PEC/PNEC ratios; values >1 indicate high risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。